![molecular formula C16H23NO2 B12594114 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole CAS No. 644995-54-0](/img/structure/B12594114.png)
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole is an organic compound with the molecular formula C16H23NO2. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the butoxyethoxyethyl group in its structure imparts unique properties that make it valuable for specific applications.
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and 2-(2-butoxyethoxy)ethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: Indole is reacted with 2-(2-butoxyethoxy)ethyl chloride under reflux conditions for several hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane (DCM).
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxyethoxyethyl group using reagents like sodium hydride (NaH) and alkyl halides to introduce different substituents.
Major Products: The major products formed from these reactions include various substituted indoles and their derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmission.
Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. These interactions contribute to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2-Butoxyethoxy)ethyl acetate and Diethylene glycol monobutyl ether acetate share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the indole moiety in this compound distinguishes it from other similar compounds, providing it with unique biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
644995-54-0 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[2-(2-butoxyethoxy)ethyl]indole |
InChI |
InChI=1S/C16H23NO2/c1-2-3-11-18-13-14-19-12-10-17-9-8-15-6-4-5-7-16(15)17/h4-9H,2-3,10-14H2,1H3 |
InChI-Schlüssel |
BNDHKQJNVMZNID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCN1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
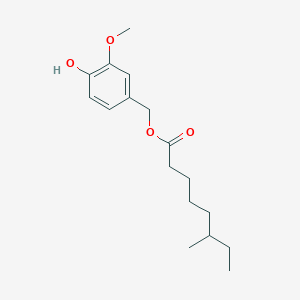
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
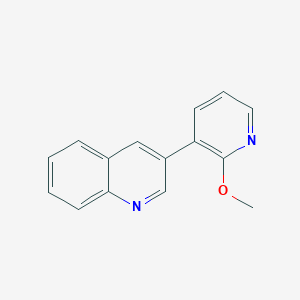
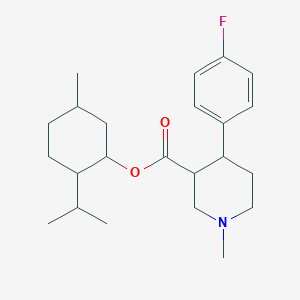
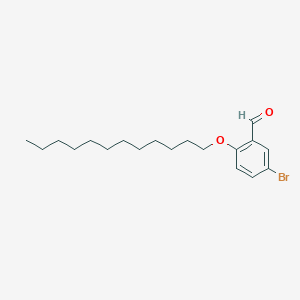
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
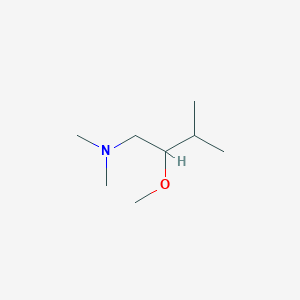
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
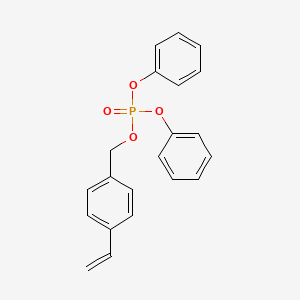
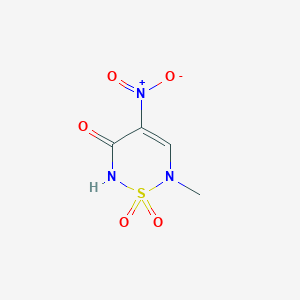
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
